molecular formula C13H16N2O2 B4753582 N-cyclopropyl-N'-(2-phenylethyl)ethanediamide

N-cyclopropyl-N'-(2-phenylethyl)ethanediamide

Cat. No. B4753582
M. Wt: 232.28 g/mol
InChI Key: LKHNZROEXXBTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(2-phenylethyl)ethanediamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been identified as a potential anticancer agent due to its ability to selectively target cancer cells with high levels of ribosomal DNA transcription.

Mechanism of Action

CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells with lower levels of transcription.
Biochemical and Physiological Effects:
In addition to its anticancer effects, CX-5461 has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. CX-5461 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of CX-5461 is its specificity for cancer cells with high levels of ribosomal DNA transcription, which reduces the risk of toxicity to normal cells. However, its mechanism of action is complex and involves multiple pathways, which can make it difficult to study in vitro and in vivo. Additionally, its proprietary synthesis method makes it difficult to obtain and limits its availability for research.

Future Directions

There are several potential future directions for the study of CX-5461. One area of interest is the development of combination therapies that include CX-5461 and other anticancer drugs. Another area of interest is the identification of biomarkers that can predict response to CX-5461, which could help to identify patients who are most likely to benefit from treatment. Additionally, further research is needed to fully understand the mechanisms of action of CX-5461 and its effects on normal cells and tissues.

Scientific Research Applications

CX-5461 has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to other anticancer drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

N'-cyclopropyl-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(13(17)15-11-6-7-11)14-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHNZROEXXBTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclopropyl-N-(2-phenylethyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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